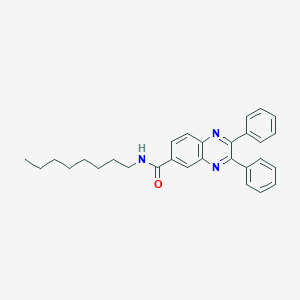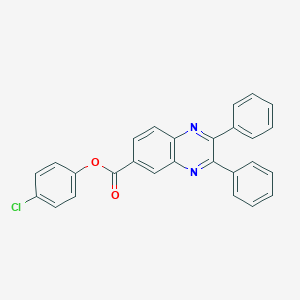![molecular formula C20H21N3S B392782 (4Z)-4-[(3-methylphenyl)imino]-1-phenyl-1,3-diazaspiro[4.4]nonane-2-thione](/img/structure/B392782.png)
(4Z)-4-[(3-methylphenyl)imino]-1-phenyl-1,3-diazaspiro[4.4]nonane-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4Z)-4-[(3-methylphenyl)imino]-1-phenyl-1,3-diazaspiro[44]nonane-2-thione is a complex organic compound with a unique spirocyclic structure This compound is characterized by the presence of a spiro junction connecting two nitrogen atoms and a thione group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-[(3-methylphenyl)imino]-1-phenyl-1,3-diazaspiro[4.4]nonane-2-thione typically involves the reaction of 3-methylphenylamine with 1-phenyl-1,3-diazaspiro[4.4]nonane-2-thione under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the formation of the imino linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would include precise control of temperature, pressure, and reaction time to optimize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-[(3-methylphenyl)imino]-1-phenyl-1,3-diazaspiro[4.4]nonane-2-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The imino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced forms.
Substitution: Various imino derivatives depending on the nucleophile used.
Scientific Research Applications
(4Z)-4-[(3-methylphenyl)imino]-1-phenyl-1,3-diazaspiro[4.4]nonane-2-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (4Z)-4-[(3-methylphenyl)imino]-1-phenyl-1,3-diazaspiro[4.4]nonane-2-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenyl)-4-[(3-methylphenyl)imino]-1,3-diazaspiro[4.4]nonane-2-thione
- 1-(4-Methylphenyl)-4-[(3-methylphenyl)imino]-1,3-diazaspiro[4.4]nonane-2-thione
Uniqueness
(4Z)-4-[(3-methylphenyl)imino]-1-phenyl-1,3-diazaspiro[4.4]nonane-2-thione is unique due to its specific spirocyclic structure and the presence of both imino and thione functional groups. This combination of features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H21N3S |
|---|---|
Molecular Weight |
335.5g/mol |
IUPAC Name |
4-(3-methylanilino)-1-phenyl-1,3-diazaspiro[4.4]non-3-ene-2-thione |
InChI |
InChI=1S/C20H21N3S/c1-15-8-7-9-16(14-15)21-18-20(12-5-6-13-20)23(19(24)22-18)17-10-3-2-4-11-17/h2-4,7-11,14H,5-6,12-13H2,1H3,(H,21,22,24) |
InChI Key |
BWAVFCRLIFHGRN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC2=NC(=S)N(C23CCCC3)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC(=S)N(C23CCCC3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-butoxy-N-(2-{[2-(mesitylamino)-1-methyl-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B392700.png)
![6-Nitro-2-[(2-nitro-4-{[(2-methoxyphenyl)imino]methyl}phenyl)sulfanyl]-1,3-benzothiazole](/img/structure/B392701.png)


![2-{[(5Z)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL ACETATE](/img/structure/B392704.png)
![N'-[3-nitro-4-(5-quinolinylsulfanyl)benzylidene]pentanohydrazide](/img/structure/B392706.png)

![3,3,6,6-TETRAMETHYL-9-[4-(PROP-2-EN-1-YLOXY)PHENYL]-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE](/img/structure/B392710.png)

![N'-[(1E)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]-2-(NAPHTHALEN-1-YL)ACETOHYDRAZIDE](/img/structure/B392714.png)
![N-[2-({[(4-ACETYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-2-CHLOROBENZAMIDE](/img/structure/B392716.png)
![5-[(2E)-2-[(2-METHOXYNAPHTHALEN-1-YL)METHYLIDENE]HYDRAZIN-1-YL]-1-(NAPHTHALEN-1-YL)-1H-1,2,3,4-TETRAZOLE](/img/structure/B392719.png)
![4-chloro-N-(2-{[2-(mesitylamino)-1-methyl-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B392721.png)
![N'-(6-methoxy-8-methyl-3,4-dihydro-1(2H)-naphthalenylidene)-2-[(2-methylphenyl)sulfanyl]acetohydrazide](/img/structure/B392724.png)
